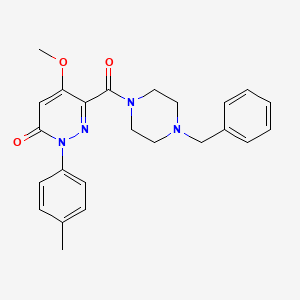

6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one

Description

Properties

IUPAC Name |

6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-18-8-10-20(11-9-18)28-22(29)16-21(31-2)23(25-28)24(30)27-14-12-26(13-15-27)17-19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCQTQRYFMPMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by the benzylpiperazine.

Methoxy and Methyl Substitutions: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl chloride for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Piperazine Substituent

The benzylpiperazine moiety is a critical pharmacophore. Key analogs and their differences include:

6-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS: 942005-00-7)

- Structural Difference : The benzyl group is replaced with a 2-fluorophenyl substituent.

- The dihydropyridazinone ring (vs. pyridazinone) may alter ring planarity and metabolic stability .

1-(4-Fluorobenzyl)piperazine Derivatives ()

Variations in the Pyridazinone Core

N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine ()

- Structural Difference : Replaces the piperazine-carbonyl group with a pyrazole and the carbonyl with an amine.

- The pyrazole may introduce steric hindrance .

Linker Modifications

7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one ()

- Structural Difference : A propoxy linker replaces the carbonyl group.

Data Table: Key Structural and Molecular Comparisons

*Calculated based on analogous structures.

Research Findings and Implications

- Piperazine Substituents : Benzyl groups (target compound) favor lipophilicity and membrane permeability, whereas fluorinated analogs (e.g., 942005-00-7) may enhance target selectivity via polar interactions .

- Linker Chemistry : Carbonyl linkers (target) provide rigidity and electronic effects, whereas ether linkers () increase conformational flexibility .

Biological Activity

The compound 6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The findings will be supported by data tables and references to diverse research sources.

Structure

The compound's structure can be represented as follows:

- Molecular Formula : C24H26N4O2

- Molecular Weight : 398.49 g/mol

Structural Features

- Pyridazinone Core : The pyridazinone ring is known for its diverse biological activities.

- Benzylpiperazine Moiety : This fragment is often associated with neuropharmacological effects.

The biological activity of this compound primarily revolves around its interaction with various neurotransmitter systems and enzymes. Key mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of enzymes such as acetylcholinesterase (AChE) and monoacylglycerol lipase (MAGL), which are crucial in modulating neurotransmitter levels and lipid metabolism, respectively .

- Receptor Modulation : The benzylpiperazine structure suggests potential interactions with serotonin and dopamine receptors, which may influence mood and behavior.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Neuroprotective Effects : Preliminary studies suggest that derivatives of piperazine can protect against neurotoxicity by modulating oxidative stress pathways .

- Antidepressant Activity : Compounds with similar structures have shown promise in alleviating symptoms of depression, likely through serotonin receptor modulation .

- Anticancer Properties : Some studies have indicated that piperazine derivatives can inhibit the growth of cancer cells, suggesting a potential role in oncology .

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 70 nM | |

| MAGL Inhibition | IC50 = 80 nM | |

| Anticancer Activity | IC50 values ranging from 7.9 to 92 µM |

Study 1: Neuroprotective Effects

In a study examining the neuroprotective properties of similar piperazine derivatives, researchers found that these compounds significantly reduced oxidative stress markers in neuronal cells exposed to toxic agents. The study highlighted the potential of such compounds in treating neurodegenerative diseases like Alzheimer's .

Study 2: Antidepressant Efficacy

Another study focused on the antidepressant effects of benzylpiperazine derivatives. It was found that these compounds improved depressive-like behaviors in animal models, potentially through the modulation of serotonin pathways. Behavioral assays indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect .

Study 3: Anticancer Activity

Research on the anticancer properties of piperazine derivatives revealed that certain compounds could inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Q & A

Basic: How can researchers optimize the synthesis of 6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane) under inert atmospheres (nitrogen/argon) to prevent hydrolysis of sensitive intermediates like the piperazine-carbonyl group .

- Catalysts: Employ coupling agents such as HATU or DCC for efficient amide bond formation between the benzylpiperazine and pyridazinone moieties .

- Purification: Utilize column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) or recrystallization from ethanol/water mixtures to isolate high-purity product .

- Monitoring: Track reaction progress via thin-layer chromatography (TLC; Rf ~0.4 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water 60:40) .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Confirmation:

- NMR: Analyze and NMR spectra for diagnostic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range) .

- HRMS: Validate molecular weight (e.g., [M+H]+ at m/z 434.1982) .

- Purity Assessment:

- HPLC: Use reverse-phase chromatography (≥95% purity threshold) with UV detection at 254 nm .

- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

Methodological Answer:

- Targeted Modifications:

- Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to assess impact on receptor binding .

- Substitute the benzylpiperazine moiety with heterocyclic analogs (e.g., pyridinylpiperazine) to evaluate selectivity for dopamine or serotonin receptors .

- Biological Assays:

- Conduct competitive binding assays (e.g., radioligand displacement for D receptors) .

- Measure IC values in enzyme inhibition studies (e.g., phosphodiesterase isoforms) .

Example SAR Table:

| Substituent Modification | Biological Target | Activity Change (vs. Parent Compound) |

|---|---|---|

| 4-Methylphenyl → 4-Chlorophenyl | Dopamine D Receptor | 3-fold ↑ affinity |

| Benzylpiperazine → Pyridinylpiperazine | Serotonin 5-HT | Loss of activity |

Advanced: What computational strategies can predict the binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of target proteins (e.g., PDB: 4M48 for D receptors) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å indicates stable binding) .

- Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonds with Asp110 in D receptors) using MOE or Discovery Studio .

Advanced: How should researchers address contradictions in reported biological activities of structural analogs?

Methodological Answer:

- Reproducibility Checks:

- Replicate assays under identical conditions (e.g., pH 7.4 buffer, 37°C) .

- Use standardized cell lines (e.g., HEK293 expressing human D receptors) to minimize variability .

- Data Analysis:

- Apply statistical models (e.g., two-way ANOVA) to differentiate experimental noise from true biological effects .

- Cross-validate findings with orthogonal techniques (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.